molecular formula C19H18O4 B2797149 Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 307552-47-2

Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2797149
CAS No.: 307552-47-2
M. Wt: 310.349
InChI Key: HVVGEFXYWSLWBY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran-derived ester featuring a 2-methyl substituent on the benzofuran core, a (2-methylphenyl)methoxy group at position 5, and a methyl ester at position 3. Its molecular formula is C₁₉H₁₈O₄, with a molar mass of 310.34 g/mol.

Properties

IUPAC Name

methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-6-4-5-7-14(12)11-22-15-8-9-17-16(10-15)18(13(2)23-17)19(20)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVGEFXYWSLWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate exhibits a range of biological activities, making it a subject of interest in pharmacology. Key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as yeasts. For instance, derivatives synthesized from related benzofuran compounds have demonstrated significant antimicrobial effects in laboratory settings .
  • Anticancer Potential : The structural similarity to other known anticancer agents suggests that this compound may also exhibit cytotoxic effects against cancer cell lines. Preliminary studies indicate potential activity that warrants further investigation.

Case Studies

Several case studies highlight the applications of this compound in medicinal chemistry:

  • Study on Antimicrobial Derivatives :
    • Researchers synthesized various derivatives and tested their efficacy against a range of pathogens. Results indicated that certain modifications to the benzofuran core enhanced antimicrobial potency significantly .
  • Exploration of Anticancer Properties :
    • A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that specific structural modifications could enhance its effectiveness as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Position 5 Substituent) Ester Group (Position 3) Molecular Formula Molar Mass (g/mol) XlogP* H-Bond Acceptors Notable Features
Target: (2-methylphenyl)methoxy Methyl C₁₉H₁₈O₄ 310.34 ~3.8 4 Moderate lipophilicity; bulky ortho-substituted benzyl ether.
Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate Methyl C₁₈H₁₃NO₇ 355.30 N/A 7 Nitro group enhances polarity; potential for electron-deficient interactions.
2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate 2-Methoxyethyl C₂₁H₂₂O₅ 354.40 N/A 5 Longer ester chain improves solubility; increased steric bulk.
Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate Methyl C₁₉H₁₇BrO₄ 389.24 N/A 4 Bromine adds molecular weight; potential halogen bonding.
Ethyl 2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate Ethyl C₂₀H₁₉NO₇ 385.37 4.2 7 Para-nitro group increases XlogP; high hydrogen-bond acceptor count.
Methyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate Methyl C₁₉H₁₆O₅ 324.33 N/A 5 Benzoyloxy (ester) vs. benzyloxy (ether); stronger electron-withdrawing effect.
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Methyl C₁₂H₁₂O₄ 220.22 N/A 4 Simpler methoxy substituent; tested for antimicrobial activity.

*XlogP: Calculated octanol-water partition coefficient (estimates based on analogous structures).

Key Structural and Functional Differences

Position 5 Substituent Diversity: The target compound’s (2-methylphenyl)methoxy group provides steric bulk and moderate lipophilicity. In contrast, nitro-substituted analogues (e.g., ) introduce strong electron-withdrawing effects, altering electronic density and polarity. Benzoyloxy vs.

Ester Group Modifications :

  • Substituting the methyl ester with 2-methoxyethyl () or ethyl () groups extends the alkyl chain, influencing solubility and hydrolysis rates. For example, 2-methoxyethyl esters may exhibit improved water solubility due to ether oxygen .

Physicochemical Properties

  • Lipophilicity : The target compound’s estimated XlogP (~3.8) is lower than the para-nitro derivative (XlogP = 4.2, ), reflecting reduced polarity due to the absence of nitro groups .
  • Hydrogen-Bonding Capacity: Nitro and benzoyloxy analogues (e.g., ) have higher H-bond acceptors (5–7 vs.

Biological Activity

Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that has attracted significant attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core with various functional groups, including a methoxy group and an ester functionality. These structural elements contribute to its chemical reactivity and biological activity. The synthesis of this compound typically involves several steps, including:

  • Suzuki–Miyaura coupling for forming carbon-carbon bonds.
  • Oxidation and reduction reactions using reagents like potassium permanganate and lithium aluminum hydride, respectively.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. The following sections detail these activities.

Antimicrobial Activity

A study conducted on derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed notable antimicrobial properties against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal activity was observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM and 56.74 to 222.31 µM , respectively .

Anticancer Potential

The compound has also been evaluated for its anticancer properties, showing potential in inhibiting cancer cell proliferation in vitro. The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial efficacy of various derivatives of methyl benzofurans, including the target compound. Results indicated that certain substitutions on the benzofuran structure significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to reduced viability in treated cells compared to controls.

The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular targets involved in cell signaling pathways, leading to altered gene expression associated with apoptosis and antimicrobial defense mechanisms .

Q & A

Q. What are the key steps for confirming the molecular structure of Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate?

To confirm the molecular structure, researchers should employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify proton and carbon environments, focusing on the benzofuran core and substituents (e.g., methyl, methoxy groups) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular formula and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the spatial arrangement of substituents .

Q. What initial synthetic routes are recommended for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

Benzofuran Core Formation : Cyclization of phenolic precursors via acid-catalyzed or oxidative coupling reactions .

Substituent Introduction :

  • Methoxy and methyl groups are added using alkylation or esterification under controlled temperatures (e.g., 60–80°C in DMF) .
  • Monitor reaction progress via Thin-Layer Chromatography (TLC) to ensure intermediate purity .

Q. How can researchers assess the purity and stability of the compound?

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns and UV detection .
  • Stability Testing : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and analyze degradation products using HPLC-MS .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Storage : Store in airtight containers at 2–8°C in a dark, dry environment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to reduce side products .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What experimental designs are effective for evaluating biological activity?

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Cellular Studies : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

Q. How can contradictions in pharmacological data (e.g., varying potency across analogs) be resolved?

  • Substituent Effect Analysis : Compare halogenated analogs (e.g., fluoro vs. chloro derivatives) to evaluate electronic and steric impacts on target binding .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) to identify critical binding residues .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
  • Metabolomic Profiling : Use LC-MS to track downstream metabolic changes in treated cells .

Q. How can regioselectivity challenges during synthesis be addressed?

  • Protecting Group Strategy : Temporarily block reactive sites (e.g., hydroxyl groups) to direct substitution to desired positions .
  • Column Chromatography : Separate regioisomers using silica gel with gradient elution (hexane/ethyl acetate) .

Q. What strategies ensure compound stability in long-term studies?

  • Lyophilization : Convert to a stable powder form for storage .
  • Degradation Pathway Mapping : Identify major degradation products via forced degradation (e.g., oxidative stress with H2_2O2_2) and adjust formulation accordingly .

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